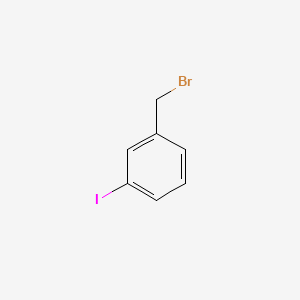

3-Iodobenzyl bromide

Description

Properties

IUPAC Name |

1-(bromomethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACZSVQZBSCWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374760 | |

| Record name | 3-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49617-83-6 | |

| Record name | 3-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodobenzyl Bromide: Properties, Synthesis, and Application

This guide provides an in-depth technical overview of 3-Iodobenzyl bromide (CAS No. 49617-83-6), a versatile reagent in organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the causality behind its reactivity, provide field-proven experimental protocols, and offer a comparative perspective on its utility.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name 1-(bromomethyl)-3-iodobenzene, is a disubstituted aromatic compound.[1] The presence of two distinct halogen atoms on the benzyl scaffold imparts a unique reactivity profile, making it a valuable building block for introducing the 3-iodobenzyl moiety into target molecules. The benzylic bromide provides a reactive site for nucleophilic substitution, while the aryl iodide offers a handle for subsequent cross-coupling reactions.

The core physicochemical properties are summarized in the table below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 49617-83-6 | [1] |

| Molecular Formula | C₇H₆BrI | [1] |

| Molecular Weight | 296.93 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 46-51 °C (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| IUPAC Name | 1-(bromomethyl)-3-iodobenzene | [1] |

| Synonyms | α-Bromo-3-iodotoluene, m-Iodobenzyl bromide | [1] |

Section 2: Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques. The expected spectral characteristics are crucial for reaction monitoring and quality control.

| Spectroscopy | Characteristic Peaks & Signals |

| ¹H NMR | The benzylic methylene protons (-CH₂Br) are expected to appear as a sharp singlet in the range of δ 4.4-4.6 ppm.[3] The aromatic protons will present as a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm), consistent with a 1,3-disubstituted benzene ring. |

| ¹³C NMR | The benzylic carbon (-CH₂Br) typically resonates around δ 32-34 ppm. The carbon bearing the iodine (C-I) is found significantly downfield around δ 95 ppm, while the other aromatic carbons appear in the δ 122-142 ppm range. |

| Infrared (IR) | Key absorptions include the C-H wag of the -CH₂X group (1300-1150 cm⁻¹) and the C-Br stretch in the fingerprint region (690-515 cm⁻¹).[4][5] Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spec. (MS) | Electron impact (EI) mass spectrometry shows characteristic fragmentation. The top peak is observed at m/z 217, corresponding to the loss of the bromine atom ([M-Br]⁺).[1] Other significant fragments appear at m/z 90 and 89, representing the tropylium cation and related structures.[1] |

Section 3: Core Reactivity and Mechanistic Considerations

The primary utility of this compound stems from its nature as a reactive alkylating agent. The C-Br bond at the benzylic position is the focal point of its reactivity.

Nucleophilic Substitution: Benzylic halides are excellent substrates for nucleophilic substitution (Sₙ) reactions. They exhibit a reactivity intermediate between alkyl halides and allylic halides. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is influenced by the nucleophile, solvent, and temperature.

-

Sₙ2 Pathway: With strong, sterically unhindered nucleophiles in polar aprotic solvents, the Sₙ2 mechanism is favored. The nucleophile directly attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.

-

Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed with Sₙ1 character. This is due to the significant resonance stabilization of the intermediate benzyl carbocation that forms upon the departure of the bromide ion.

The iodine atom at the meta position exerts a mild electron-withdrawing inductive effect, which can slightly influence the rate of reaction but does not fundamentally alter the primary reactivity at the benzylic site.

Caption: Generalized Sₙ2 pathway for this compound.

Section 4: Synthesis and Purification

This compound is typically prepared via free-radical bromination of 3-iodotoluene. The reaction is initiated by light or a radical initiator and proceeds with high selectivity for the benzylic position.

Caption: Workflow for synthesis and purification.

Experimental Protocol: Synthesis from 3-Iodotoluene[7][8]

This protocol is adapted from established procedures for benzylic bromination.

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-iodotoluene (1.0 eq.) in a five-fold volume of dry carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.

-

Initiation and Reflux: Heat the mixture to reflux while irradiating with a 250-500 watt photolamp. The reaction is typically complete within 1-3 hours, which can be monitored by observing the consumption of the slightly less dense NBS (which sinks) and the formation of succinimide (which floats).

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide by-product. Transfer the filtrate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 1 M aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.[6]

Section 5: Applications in Organic Synthesis

This compound is a key intermediate for synthesizing a wide range of compounds, including derivatives of phenylalanine and adenosine receptor agonists. Its utility is demonstrated here with a protocol for a Williamson ether synthesis.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol[9][10]

This protocol describes the synthesis of 1-((3-iodobenzyl)oxy)-4-methoxybenzene.

-

Base Preparation: To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 10 volumes), add potassium carbonate (K₂CO₃, 2.0 eq.) at room temperature. Stir for 15-20 minutes to form the phenoxide.

-

Alkylation: Add a solution of this compound (1.1 eq.) in a minimal amount of DMF dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.

Caption: Experimental workflow for Williamson ether synthesis.

Section 6: Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure personnel safety.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[1] It is also a lachrymator, meaning it causes irritation and tearing of the eyes.[1] Inhalation may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Wisconsin-Stout. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

PubChemLite. (2025). This compound (C7H6BrI). Retrieved from [Link]

-

Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohammadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Request PDF. (2025, August 5). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

-

University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation Mass spectral interpretation. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Supporting information for. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.

-

PrepChem.com. (n.d.). Preparation of 3-bromobenzyl bromide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Iodobenzyl Bromide from 3-Iodotoluene

This guide provides a comprehensive overview of the synthesis of 3-iodobenzyl bromide from 3-iodotoluene, a critical transformation for introducing the 3-iodobenzyl moiety in the development of pharmacologically active molecules and other advanced materials. The primary method discussed is the free-radical bromination of the benzylic position using N-bromosuccinimide (NBS), a selective and efficient reagent for this purpose.[1][2][3]

Introduction: The Significance of this compound

This compound is a valuable reagent in organic synthesis.[4] Its utility stems from the presence of two reactive sites: the bromo-methyl group, which is susceptible to nucleophilic substitution, and the iodo-aryl group, which can participate in various cross-coupling reactions. This dual reactivity makes it a versatile building block for creating complex molecular architectures. For instance, it has been used in the synthesis of meta-substituted phenylalanine derivatives and N6-substituted aristeromycin derivatives.[4]

Theoretical Underpinnings: The Wohl-Ziegler Reaction

The synthesis of this compound from 3-iodotoluene is a classic example of a Wohl-Ziegler reaction, which involves the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator.[5][6]

Mechanism of Action: The reaction proceeds via a free-radical chain mechanism.[2][7][8]

-

Initiation: The process begins with the homolytic cleavage of the radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation.[1][5][9] This generates two radicals. These radicals then react with a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•).[10]

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-iodotoluene. This step is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[2][6] The benzylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to form the desired product, this compound, and another bromine radical.[2][10] This new bromine radical can then continue the chain reaction. The low concentration of Br2 is maintained by the reaction of NBS with HBr and is crucial to prevent side reactions like the electrophilic addition of bromine to the aromatic ring.[2][11]

-

Termination: The chain reaction is terminated when two radicals combine. This can involve two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.[7]

Visualizing the Mechanism:

Caption: The free-radical mechanism of Wohl-Ziegler bromination.

Experimental Protocol: A Step-by-Step Guide

This section details a typical laboratory procedure for the synthesis of this compound.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 3-Iodotoluene | 218.04 | 10.0 g | 0.0459 |

| N-Bromosuccinimide (NBS) | 177.98 | 8.16 g | 0.0459 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.15 g | 0.0009 |

| Carbon Tetrachloride (CCl4) | 153.82 | 100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-iodotoluene in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide and AIBN to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C for CCl4) under a nitrogen atmosphere.[1] The reaction is typically monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.[6]

-

Work-up: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent like ligroin or by column chromatography on silica gel.[12][13]

Visualizing the Workflow:

Caption: A typical workflow for the synthesis of this compound.

Safety and Handling

Chemical Hazards:

-

This compound: This compound is corrosive and causes severe skin burns and eye damage.[14][15][16] It is also a lachrymator.[17]

-

N-Bromosuccinimide (NBS): An irritant and corrosive.

-

Azobisisobutyronitrile (AIBN): A flammable solid that can decompose to release nitrogen gas and toxic fumes.[9]

-

Carbon Tetrachloride (CCl4): A toxic and environmentally hazardous solvent. Safer alternatives like acetonitrile or dichloromethane are increasingly being used.[6]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles, and a face shield.[14]

-

A lab coat and closed-toe shoes are mandatory.

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.[14]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14]

-

In all cases of exposure, seek immediate medical attention.[15]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C7H6BrI |

| Molecular Weight | 296.93 g/mol [4][16] |

| Appearance | White to light yellow solid |

| Melting Point | 46-51 °C (literature)[4][18] |

| CAS Number | 49617-83-6[4][16] |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic singlet for the benzylic protons (-CH2Br) typically in the range of 4.4-4.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.8 ppm).

-

¹³C NMR: The spectrum will show a signal for the benzylic carbon and distinct signals for the aromatic carbons, including the carbon attached to the iodine atom.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.

Conclusion

The synthesis of this compound from 3-iodotoluene via free-radical bromination with NBS is a robust and widely used method. A thorough understanding of the reaction mechanism, careful execution of the experimental procedure, and strict adherence to safety protocols are essential for a successful and safe synthesis. The resulting product is a versatile intermediate for further chemical transformations, playing a crucial role in the development of new pharmaceuticals and materials.

References

- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.

- This compound. (n.d.). Synquest Labs.

- Benzylic Bromination. (n.d.). Chemistry Steps.

- AIBN Overview, Structure & Initiators. (n.d.). Study.com.

- Azobisisobutyronitrile. (n.d.). Wikipedia.

- Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®.

- SAFETY DATA SHEET - this compound. (2024, February 4). Fisher Scientific.

- Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). Organic Chemistry [Video]. YouTube.

- SAFETY DATA SHEET - this compound. (n.d.). TCI Chemicals.

- Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal.

- This compound 95. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). PubChem.

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- This compound 95. (n.d.). Sigma-Aldrich.

- Mechanism of Free Radical Bromination. (n.d.). BYJU'S.

- Free-radical halogenation. (n.d.). Wikipedia.

- This compound 95. (n.d.). Sigma-Aldrich.

- p-NITROBENZYL BROMIDE. (n.d.). Organic Syntheses Procedure.

- How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate.

Sources

- 1. Bromination - Common Conditions [commonorganicchemistry.com]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. 3-碘溴苄 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. study.com [study.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.es [fishersci.es]

- 16. This compound | C7H6BrI | CID 2759361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound 95 49617-83-6 [sigmaaldrich.com]

A Comprehensive Technical Guide to 3-Iodobenzyl Bromide: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzyl bromide is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, namely the reactive benzylic bromide and the iodine-substituted aromatic ring, offer chemists a platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, reactivity, and notable applications in the development of targeted therapeutics.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 49617-83-6 | [1][2][3] |

| Molecular Formula | C₇H₆BrI | [2][3][4] |

| Molecular Weight | 296.93 g/mol | [2][4] |

| Appearance | Pale orange to red or brown crystalline powder | |

| Melting Point | 46-51 °C | [2] |

| Synonyms | 1-(Bromomethyl)-3-iodobenzene, α-Bromo-3-iodotoluene, m-Iodobenzyl bromide | [1] |

Structure:

The structure of this compound features a benzene ring substituted with an iodine atom at the meta position and a bromomethyl group.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 3-iodotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Reaction Scheme:

Caption: Synthesis of this compound from 3-iodotoluene.

Detailed Experimental Protocol:

Materials:

-

3-Iodotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-iodotoluene (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is used as a source of bromine radicals in a controlled manner, which is crucial for selective benzylic bromination over aromatic bromination.[2][4]

-

Radical Initiator (AIBN/BPO): AIBN or BPO is used in catalytic amounts to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal decomposition.[1]

-

Non-polar Solvent (CCl₄): Carbon tetrachloride is a classic solvent for free-radical reactions as it is non-polar and does not readily participate in the reaction.

-

Aqueous Work-up: The washing steps are essential to remove acidic byproducts (HBr), unreacted NBS, and any remaining bromine, ensuring the purity of the final product.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two halogen atoms. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl iodide is relatively inert under these conditions but can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution at the Benzylic Position

The primary mode of reaction for this compound is nucleophilic substitution at the benzylic carbon. This proceeds readily via an Sₙ2 mechanism with a wide range of nucleophiles.

General Reaction Scheme:

Caption: General nucleophilic substitution on this compound.

Representative Protocol: Williamson Ether Synthesis

This protocol details the synthesis of a 3-iodobenzyl ether, a common structural motif in medicinal chemistry.

Materials:

-

This compound

-

A substituted phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Procedure:

-

Deprotonation: To a stirred solution of the substituted phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). Stir at room temperature for 30 minutes.

-

Alkylation: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.

-

Work-up:

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent in vacuo.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer and concentrate.

-

-

Purification: Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Base (K₂CO₃ or NaH): A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.[5][6][7][8][9]

-

Polar Aprotic Solvent (Acetone/DMF): These solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[5][6][7][8][9]

-

Temperature: Gentle heating is often employed to increase the reaction rate without promoting side reactions.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of ligands for G-protein coupled receptors (GPCRs).

Synthesis of Selective Adenosine A₃ Receptor Agonists

A prominent application of this compound is in the synthesis of selective agonists for the adenosine A₃ receptor (A₃AR). A₃AR agonists are being investigated for their therapeutic potential in a range of conditions, including inflammatory diseases, cancer, and neuropathic pain.[10][11][12]

The 3-iodobenzyl moiety has been found to be a key pharmacophore for high affinity and selectivity at the A₃AR.[10][11][12] For instance, N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and its analogs are potent and selective A₃AR agonists that have been extensively studied.[10][11][12]

Role in Radioligand Synthesis for PET Imaging

The iodine atom in this compound provides a convenient handle for the introduction of radioisotopes, making it a valuable precursor for the synthesis of radioligands for Positron Emission Tomography (PET) imaging.[10][13][14][15] PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in vivo.

By incorporating a positron-emitting isotope of iodine (e.g., ¹²⁴I) or by replacing the iodine with another radioisotope via a stannyl intermediate, researchers can synthesize radiolabeled A₃AR agonists.[13][14][15] These radioligands are instrumental in studying the distribution and density of A₃ARs in the brain and other tissues, which is crucial for understanding their role in disease and for the development of new drugs.[10][13][14][15]

Safety and Handling

This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[1][5] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[1][5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][5]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in drug discovery. Its dual reactivity allows for the strategic construction of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the laboratory. The continued exploration of this building block will undoubtedly lead to the development of novel therapeutics targeting a range of diseases.

References

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Free Radical Bromination. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]

-

Synthesis and characterization of [Br-76]-labeled high-affinity A(3) adenosine receptor ligands for positron emission tomography. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 11, 2026, from [Link]

-

Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. (n.d.). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 11, 2026, from [Link]

-

Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 11, 2026, from [Link]

-

Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography. (n.d.). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]

-

Williamson Ether synthesis. (2025, February 27). Reddit. Retrieved January 11, 2026, from [Link]

-

Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. (n.d.). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]

- Tuleen, D. L., & Hess, B. A., Jr. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry.

- Tuleen, D. L., & Hess, B. A., Jr. (1971). I Free-Radical Bromination of p-Toluic Acid.

-

Discovery and Labeling of High Affinity 3,4-Diarylpyrazolines as Candidate Radioligands for In Vivo Imaging of Cannabinoid Subtype-1 (CB1) Receptors. (n.d.). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 4. datapdf.com [datapdf.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. francis-press.com [francis-press.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Labeling of High Affinity 3,4-Diarylpyrazolines as Candidate Radioligands for In Vivo Imaging of Cannabinoid Subtype-1 (CB1) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Iodobenzyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Iodobenzyl bromide is a pivotal reagent in synthetic organic chemistry, valued for its defined reactivity and utility as a building block in complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and purification, an analysis of its spectral characteristics for proper identification, and a discussion of its applications, particularly within the pharmaceutical and drug development sectors. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction and Core Concepts

This compound, with the systematic IUPAC name 1-(bromomethyl)-3-iodobenzene, is an aromatic halogenated compound featuring two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl iodide. This dual-halogen substitution makes it a versatile intermediate. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the iodo group on the aromatic ring can participate in various metal-catalyzed cross-coupling reactions. This unique structural arrangement allows for sequential, regioselective functionalization, a highly desirable characteristic in multi-step syntheses common in medicinal chemistry. Its application ranges from the synthesis of novel amino acid derivatives to potent and selective adenosine receptor agonists.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. Accurate knowledge of these properties is essential for designing experiments, particularly for purification steps like distillation or recrystallization, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 49617-83-6 | [2] |

| Molecular Formula | C₇H₆BrI | [2] |

| Molecular Weight | 296.93 g/mol | [2] |

| Appearance | White to beige powder or crystals | |

| Melting Point | 46-51 °C | |

| Boiling Point | 281.2 °C at 760 mmHg | |

| Density | 2.105 g/cm³ | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| IUPAC Name | 1-(bromomethyl)-3-iodobenzene | [2] |

| Synonyms | α-Bromo-3-iodotoluene, m-Iodobenzylbromide, 3-(Bromomethyl)iodobenzene | [2] |

| InChI Key | BACZSVQZBSCWIG-UHFFFAOYSA-N | [2] |

| SMILES | BrCc1cccc(I)c1 |

Synthesis and Purification

This compound is most commonly synthesized via the free-radical bromination of 3-iodotoluene.[3] The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals in a non-polar solvent, is the preferred method. This approach is highly selective for the benzylic position, preventing unwanted electrophilic aromatic substitution on the electron-rich ring.

Synthesis Protocol: Benzylic Bromination of 3-Iodotoluene

This protocol describes a representative lab-scale synthesis. The causality behind experimental choices is rooted in maximizing yield and selectivity while ensuring safety. NBS is used because it maintains a low, steady concentration of Br₂, which favors radical substitution over ionic aromatic bromination. A radical initiator (like AIBN or benzoyl peroxide) or photochemical initiation (light) is required to start the chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent, but safer alternatives like dichloromethane or benzene are also effective.[4]

Materials:

-

3-Iodotoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium bisulfite solution (NaHSO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodotoluene (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Expertise Note: Using a slight excess of NBS ensures the complete consumption of the starting material. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric oxygen.

-

Initiation and Reflux: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂) with vigorous stirring. The reaction can be initiated by the thermal decomposition of AIBN or by irradiation with a broad-spectrum lamp.[4]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR. A key indicator is the disappearance of the methyl singlet of 3-iodotoluene (around 2.4 ppm) and the appearance of the methylene singlet of the product (around 4.4 ppm).[5] The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

-

Saturated NaHSO₃ solution to quench any remaining bromine.

-

Saturated NaHCO₃ solution to neutralize any acidic byproducts (like HBr).[6]

-

Brine to reduce the solubility of organic material in the aqueous layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product, often an off-white solid or oil, typically requires purification to remove unreacted starting material and byproducts. Recrystallization is highly effective for this compound.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a hexane/ethyl acetate mixture.

-

Recrystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the resulting white to beige crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum. Purity should be assessed by melting point determination and NMR spectroscopy.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectral Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. Below are the expected spectral characteristics for this compound.

-

¹H NMR (Proton NMR): The spectrum is relatively simple and highly diagnostic.[2][5]

-

~4.4-4.5 ppm (singlet, 2H): This signal corresponds to the two protons of the bromomethyl (-CH₂Br) group. Its integration value of 2H is a key identifier. The benzylic position shifts it downfield.[7][8]

-

~7.0-7.8 ppm (multiplet, 4H): These signals correspond to the four protons on the aromatic ring. The meta-substitution pattern results in a complex splitting pattern.

-

-

¹³C NMR (Carbon NMR):

-

~32-34 ppm: The signal for the benzylic carbon (-CH₂Br).

-

~94 ppm: The aromatic carbon directly bonded to the iodine (C-I).

-

~125-142 ppm: Four distinct signals for the remaining aromatic carbons.[2]

-

-

FT-IR (Infrared Spectroscopy):

-

3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

1580, 1470 cm⁻¹ (medium-strong): Aromatic C=C ring stretching vibrations.

-

~1220 cm⁻¹ (strong): C-H wagging of the -CH₂Br group.[9]

-

~690-515 cm⁻¹ (strong): The C-Br stretch, located in the fingerprint region.[9][10]

-

~780, 680 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of meta-disubstituted benzene rings.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 296 and 298. A major fragment is typically observed at m/z 217, corresponding to the loss of the bromine atom ([M-Br]⁺).[2]

Chemical Reactivity and Applications

The utility of this compound stems from its benzylic bromide moiety, which is highly reactive towards nucleophiles in Sₙ2 reactions. The carbon-bromine bond is polarized, and the benzylic position is stabilized in the transition state, making it an excellent electrophile.[11][12]

Mechanism of Action: Sₙ2 Displacement

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2). A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, and in a concerted step, the bromide ion departs as a leaving group. This reaction proceeds with an inversion of stereochemistry if the carbon were chiral (which it is not in this case).

Caption: Generalized Sₙ2 reaction mechanism for this compound.

Applications in Drug Development

This reactivity is harnessed in medicinal chemistry to introduce the 3-iodobenzyl moiety into larger molecules, which can serve as a scaffold or a pharmacophore.

-

Synthesis of Amino Acid Derivatives: It is used to synthesize meta-substituted phenylalanine derivatives.[1] This involves the alkylation of a glycine-derived nucleophile, a key step in creating unnatural amino acids for peptide-based drug discovery.

-

Adenosine Receptor Agonists: this compound is a key reagent in the synthesis of potent and selective adenosine receptor agonists, such as (N)-methanocarba-N⁶-(3-iodobenzyl)adenosine.[1] These compounds have potential therapeutic applications in cardiovascular and inflammatory diseases.

-

Derivatization Reagent: It has been employed as a derivatization reagent to facilitate the extraction and purification of other molecules, such as thiouracil.[3]

The iodine atom on the aromatic ring is often incorporated for two primary reasons. First, its size and lipophilicity can enhance binding to a biological target. Second, it serves as a handle for subsequent modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for late-stage diversification of drug candidates.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling to prevent exposure.

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]

-

Signal Word: Danger[2]

-

GHS Pictogram: GHS05 (Corrosion)

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield when handling the solid or its solutions.

-

Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity via the Sₙ2 pathway make it an invaluable tool for researchers in organic synthesis and drug discovery. The ability to introduce the 3-iodobenzyl group serves as a cornerstone for constructing complex molecules with significant biological activity. By adhering to the synthesis, purification, and safety protocols outlined in this guide, scientists can effectively and safely leverage the full potential of this important reagent in their research endeavors.

References

-

Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides. [Link]

-

SLS Ireland. (n.d.). This compound, 95%. Sigma-Aldrich. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

-

Organic Syntheses. (n.d.). benzylaniline. [Link]

-

BSEF. (n.d.). Pharmaceuticals. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

- Google Patents. (n.d.).

-

Weifang Richem International Ltd. (n.d.). 3-Bromobenzyl bromide. [Link]

Sources

- 1. 3-碘溴苄 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H6BrI | CID 2759361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. US2859253A - Process for the continuous preparation of benzyl chloride - Google Patents [patents.google.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3-Iodobenzyl Bromide: Physicochemical Properties, Stability, and Handling

Abstract

3-Iodobenzyl bromide is a critical reagent in organic synthesis, valued for its utility in introducing the 3-iodobenzyl moiety into a wide range of molecular architectures. Its application is particularly notable in the development of pharmaceutical agents and materials science. However, the compound's utility is intrinsically linked to its purity and stability, which can be compromised by its sensitivity to environmental factors. This technical guide provides an in-depth analysis of the melting point and stability profile of this compound. We will explore the causality behind its handling and storage requirements, present a validated protocol for accurate melting point determination, and offer field-proven insights to ensure its effective use in research and development settings.

Introduction: The Synthetic Utility of this compound

This compound (C₇H₆BrI) belongs to the class of substituted benzyl halides, which are powerful electrophilic alkylating agents. The presence of the bromo- and iodo-substituents on the same aromatic scaffold makes it a versatile building block. The benzylic bromide is highly reactive towards nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The iodine atom, on the other hand, is strategically positioned for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, enabling the elaboration of complex molecular frameworks. This dual reactivity makes it a valuable intermediate in medicinal chemistry for the synthesis of enzyme inhibitors, receptor ligands, and other biologically active molecules.

Physicochemical Properties: A Focus on Melting Point

The melting point of a solid crystalline compound is a fundamental physical property that serves as a primary indicator of its purity. For a reagent like this compound, a sharp melting point within the accepted range suggests a high degree of purity, free from solvents or byproducts of its synthesis or degradation.

Reported Melting Point Data

The melting point of this compound is consistently reported in a narrow range across major chemical suppliers. A summary of these values is presented below.

| Supplier/Database | Reported Melting Point (°C) | CAS Number |

| Sigma-Aldrich | 43-46 °C | 34895-47-1 |

| Thermo Fisher Scientific | 44-46 °C | 34895-47-1 |

| TCI America | 44-46 °C | 34895-47-1 |

| PubChem (NCBI) | 44-46 °C | 34895-47-1 |

A melting point depression or a broadening of the melting range is a strong indication of impurities. Given the compound's reactivity, these impurities often include the corresponding benzyl alcohol or dibenzyl ether, formed via hydrolysis.

The Stability Profile of this compound

The synthetic utility of this compound is counterbalanced by its inherent instability. Understanding its degradation pathways is crucial for its proper handling, storage, and deployment in chemical reactions.

Sensitivity to Moisture (Hydrolysis)

Like many benzylic halides, this compound is highly susceptible to hydrolysis. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and a prime target for nucleophilic attack by water.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. Due to the stability of the resulting benzyl carbocation, the reaction can have significant SN1 character, which is accelerated by polar, protic solvents like water. The primary degradation product is 3-iodobenzyl alcohol, which can further react with another molecule of this compound to form bis(3-iodobenzyl) ether.

Light Sensitivity

Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the weak benzylic C-Br bond, generating a benzylic radical and a bromine radical. These radical species can initiate a cascade of undesirable side reactions, leading to polymerization or the formation of various degradation byproducts, often presenting as a discoloration of the material from white/off-white to yellow or brown.

Thermal Stability

While solid this compound is relatively stable at recommended storage temperatures, it can decompose upon heating, especially near or above its melting point for extended periods. Thermal decomposition can accelerate the hydrolysis and other degradation pathways. For this reason, it is crucial to use the lowest effective temperature for reactions involving this reagent.

Lachrymatory Properties

A critical safety and handling consideration is the compound's nature as a lachrymator. This property is characteristic of many reactive alkylating agents. The electrophilic benzylic carbon can react with nucleophilic residues in the proteins of the cornea and mucous membranes, triggering a potent sensory response that results in irritation and tearing. This underscores the necessity of handling the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Recommended Storage and Handling Protocol

To preserve the integrity of this compound, a multi-faceted storage strategy is required. The following protocol is a self-validating system designed to mitigate the risks of degradation:

-

Temperature: Store refrigerated at 2-8°C. This minimizes the rate of potential decomposition reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces moisture and oxygen, directly inhibiting hydrolysis and oxidation.

-

Light: Keep in an amber or opaque vial to protect from light. This prevents photochemical degradation.

-

Moisture: Ensure the container is tightly sealed to prevent moisture ingress. Use of desiccants in the secondary storage container is also recommended.

The logical relationship between environmental factors and degradation pathways is visualized in the diagram below.

Caption: Degradation pathways of this compound.

Experimental Protocol: High-Fidelity Melting Point Determination

This protocol describes a self-validating method for determining the melting point of this compound using a digital melting point apparatus.

Objective

To accurately determine the melting point range of a sample of this compound as a primary measure of its purity.

Materials and Equipment

-

This compound sample

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

-

Fume hood

Step-by-Step Methodology

-

Preparation (in a fume hood):

-

Rationale: Due to the lachrymatory nature of the compound, all handling must be performed in a fume hood.

-

Place a small amount (10-20 mg) of the crystalline sample onto a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer in the capillary tube.

-

-

Capillary Tube Loading:

-

Rationale: Proper loading is critical for accurate measurement. An overloaded sample will exhibit a broad melting range due to thermal gradients.

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

-

Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

-

Apparatus Setup:

-

Rationale: A slow ramp rate near the melting point is essential for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Set the starting temperature of the apparatus to ~40°C.

-

Set the heating ramp rate to a rapid value (e.g., 10-15°C/min) for an initial approximate determination.

-

-

Approximate Melting Point Determination:

-

Insert the loaded capillary tube into the heating block.

-

Start the heating program and observe the sample. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This gives a rough melting range.

-

-

Accurate Melting Point Determination:

-

Rationale: This two-step process saves time while ensuring high accuracy for the final measurement.

-

Allow the apparatus to cool down to at least 10°C below the previously observed onset temperature.

-

Prepare a new capillary tube with a fresh sample.

-

Set the apparatus to a slow ramp rate (1-2°C/min).

-

Start the heating program. Carefully observe and record the onset and clear point temperatures.

-

Repeat the measurement with a second fresh sample to ensure reproducibility. The two measurements should agree within 1°C.

-

-

Interpretation:

-

A pure sample of this compound should exhibit a sharp melting range (typically ≤ 2°C) within the values reported in Section 2.1.

-

A significantly depressed or broad melting range (> 2°C) suggests the presence of impurities, likely resulting from decomposition.

-

Conclusion

This compound is an indispensable reagent whose efficacy is directly tied to its chemical integrity. Its sensitivity to moisture, light, and heat necessitates rigorous adherence to proper storage and handling protocols. The melting point serves as a reliable and accessible benchmark for quality control, with any deviation from the sharp, expected range of 43-46°C signaling potential degradation. By understanding the chemical principles behind its stability and implementing the validated protocols described herein, researchers can ensure the reliability of their experiments and the successful synthesis of target molecules.

References

- This compound Safety Data Sheet, Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC425140050&productDescription=3-IODOBENZYL+BROMIDE%2C+98%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- This compound Product Page, TCI America. [URL: https://www.tcichemicals.com/US/en/p/I0263]

- This compound Product Page, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/394145]

- PubChem Compound Summary for CID 122240, 3-(Bromomethyl)iodobenzene, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122240]

Spectroscopic data of 3-Iodobenzyl bromide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Iodobenzyl Bromide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₆BrI), a key reagent in organic synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural integrity of starting materials is a cornerstone of reliable and reproducible research. Spectroscopic analysis provides a non-destructive method to confirm the identity and purity of compounds like this compound.[1][2] Each technique offers a unique piece of the structural puzzle: NMR reveals the carbon-hydrogen framework, IR identifies functional groups, and MS provides information on molecular weight and fragmentation patterns.

Safety Considerations: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[3][5] All handling should be performed within a chemical fume hood to avoid inhalation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2][6][7] The resulting spectrum provides detailed information about the chemical environment, connectivity, and relative quantities of these nuclei.[6]

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within a molecule. For this compound, we expect to see signals corresponding to the benzylic protons (-CH₂Br) and the aromatic protons on the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~4.45 | 2H | Singlet (s) | -CH ₂Br |

| ~7.10 | 1H | Triplet (t) | Ar-H 5 |

| ~7.35 | 1H | Doublet (d) | Ar-H 6 |

| ~7.65 | 1H | Doublet (d) | Ar-H 4 |

| ~7.75 | 1H | Singlet (s) | Ar-H 2 |

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical substituent effects and coupling patterns.

-

Benzylic Protons (-CH₂Br): The singlet at approximately 4.45 ppm integrates to two protons. Its downfield shift from a typical alkane C-H is due to the deshielding effect of the adjacent electronegative bromine atom. It appears as a singlet because there are no adjacent protons for spin-spin coupling.

-

Aromatic Protons (Ar-H): The four protons on the substituted benzene ring are chemically non-equivalent and thus have different chemical shifts.

-

The proton at position 2 (Ar-H2), situated between the two substituents, is expected to be the most deshielded and often appears as a singlet or a finely split triplet.

-

The proton at position 5 (Ar-H5) is coupled to its two neighbors (H4 and H6), resulting in a triplet.

-

The protons at positions 4 and 6 are each coupled to one neighbor, leading to doublets. The relative positions are determined by the combined electronic effects of the iodo and bromomethyl groups.

-

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference, which is defined as 0.0 ppm.[8] Most commercially available deuterated solvents already contain TMS.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the reference peak to 0.0 ppm. Integrate the signals and analyze the chemical shifts and multiplicities.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra typically require more scans than ¹H NMR.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~32.0 | -C H₂Br |

| ~94.5 | C 3-I |

| ~129.0 | C 5 |

| ~130.5 | C 6 |

| ~136.5 | C 4 |

| ~137.0 | C 2 |

| ~141.0 | C 1-CH₂Br |

Note: Data extracted from spectral databases and may vary slightly.[9] Assignments are based on established substituent effects.

-

Benzylic Carbon (-CH₂Br): The signal around 32.0 ppm is assigned to the benzylic carbon. Its chemical shift is influenced by the attached bromine.

-

Aromatic Carbons:

-

C3 (ipso-carbon): The carbon directly attached to the iodine atom (C3) is significantly shielded due to the "heavy atom effect," causing it to appear far upfield around 94.5 ppm. This is a highly characteristic signal.

-

C1 (ipso-carbon): The carbon bearing the bromomethyl group (C1) is a quaternary carbon and is expected to be downfield, around 141.0 ppm.

-

Other Aromatic Carbons: The remaining four aromatic carbons appear in the typical range of 129-137 ppm. Their specific shifts are dictated by the electronic influence of the two substituents.

-

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Acquisition: The spectrum is typically acquired using a standard pulse sequence with broadband proton decoupling. This technique irradiates all proton frequencies, causing the ¹³C signals to collapse from multiplets into sharp singlets, which simplifies the spectrum and improves the signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and referenced.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.).[10] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.[11]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic (sp² C-H) |

| 2920 - 2980 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1590, ~1570, ~1470 | C=C Stretch | Aromatic Ring |

| ~1220 | C-H Wag | -CH₂X |

| 600 - 680 | C-Br Stretch | Alkyl Bromide |

| 500 - 600 | C-I Stretch | Aryl Iodide |

The IR spectrum of this compound provides clear evidence for its key structural features.

-

C-H Stretching Region: A crucial diagnostic area is around 3000 cm⁻¹.[12][13] The presence of peaks just above 3000 cm⁻¹ confirms the sp²-hybridized C-H bonds of the aromatic ring, while peaks just below 3000 cm⁻¹ confirm the sp³-hybridized C-H bonds of the -CH₂Br group.

-

Aromatic Region: The sharp peaks in the 1470-1590 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions, including C-C single bond stretches and various bending vibrations.[14][15] While difficult to interpret fully, it serves as a unique "fingerprint" for the molecule. Within this region, the characteristic stretching vibrations for the C-Br bond (typically 690-515 cm⁻¹) and the C-I bond can be found.[16] The C-H wagging of the methylene group attached to the halogen is also identifiable.[16]

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible way, providing a structural fingerprint.

Molecular Weight: 296.93 g/mol [9]

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Comments |

| 296/298 | [C₇H₆BrI]⁺˙ | Molecular Ion (M⁺) . Shows characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| 217 | [C₇H₆I]⁺ | Base Peak . Loss of Bromine radical (•Br). |

| 169 | [C₇H₆Br]⁺ | Loss of Iodine radical (•I). |

| 90 | [C₇H₆]⁺ | Loss of both I and Br. |

Note: Fragmentation data sourced from the NIST Mass Spectrometry Data Center.[9]

-

Molecular Ion (M⁺): The presence of a pair of peaks at m/z 296 and 298 with nearly equal intensity is definitive proof of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[17][18]

-

Base Peak (m/z 217): The most intense peak in the spectrum (the base peak) corresponds to the loss of a bromine radical (•Br). This fragmentation is highly favored because it results in the formation of a stable 3-iodobenzyl cation. Benzylic cations are resonance-stabilized, making this a very common fragmentation pathway for benzyl halides.[19]

-

Other Fragments: The peak at m/z 169 represents the alternative fragmentation pathway—the loss of an iodine radical (•I). The lower intensity of this peak compared to the base peak suggests that the C-Br bond is more readily cleaved than the C-I bond under EI conditions. The fragment at m/z 90 arises from the loss of both halogen atoms.

-

Sample Introduction: Introduce a small amount of the sample into the instrument, often via a direct insertion probe or by coupling the output of a Gas Chromatograph (GC) to the mass spectrometer.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron, forming a radical cation (the molecular ion).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Acceleration: The positive ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Visualizations: Structure and Fragmentation

Diagrams are essential for visualizing the relationships between structure and spectroscopic data.

Caption: Chemical structure of this compound.

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

-

How to Interpret IR Spectra: A Step-by-Step Guide . Chemistry Steps. [Link]

-

NMR Spectroscopy: Principles, Types & Applications Explained . Vedantu. [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry . Longdom Publishing. [Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition . Wiley. [Link]

- Spectrometric Identification of Organic Compounds, 7th Edition. Google Books.

- SPECTROMETRIC IDENTIFICATION OF ORGANIC COMPOUNDS, 6TH ED. Google Books.

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses . Microbe Notes. [Link]

-

NMR Spectroscopy: Principles, Techniques, and Applications . Slideshare. [Link]

-

NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition . Wiley. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy . Organic Chemistry Tutor (YouTube). [Link]

-

Interpreting Infrared Spectra . Specac Ltd. [Link]

-

Spectrometric Identification of Organic Compounds by Silverstein . eBay. [Link]

-

The Spectrometric Identification of Organic Compounds by Silverstein, Robert M . Biblio. [Link]

-

This compound | C7H6BrI | CID 2759361 . PubChem - NIH. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. [Link]

-

12.7: Interpreting Infrared Spectra . Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation . Unknown Source. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . Chad's Prep (YouTube). [Link]

-

IR: alkyl halides . Organic Chemistry at CU Boulder. [Link]

-

Mass chart Fragmentation . Slideshare. [Link]

-

Infrared Spectroscopy . Unknown Source. [Link]

-

C-13 nmr spectrum of bromomethane . Doc Brown's Chemistry. [Link]

Sources

- 1. wiley.com [wiley.com]

- 2. microbenotes.com [microbenotes.com]

- 3. fishersci.es [fishersci.es]

- 4. tcichemicals.com [tcichemicals.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 7. longdom.org [longdom.org]

- 8. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound | C7H6BrI | CID 2759361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mass chart Fragmentation | PDF [slideshare.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Iodobenzyl Bromide for Advanced Drug Discovery